molecular formula C25H24N4O6 B4758316 3-(3,4-DIMETHOXYPHENYL)-N~5~-(2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-(3,4-DIMETHOXYPHENYL)-N~5~-(2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4758316
M. Wt: 476.5 g/mol
InChI Key: OYANADQDSWYFQL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N~5~-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a naphthyloxy group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N~5~-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step often involves the use of electrophilic aromatic substitution reactions to attach the dimethoxyphenyl moiety to the oxadiazole ring.

    Attachment of the naphthyloxy group: This can be accomplished through nucleophilic substitution reactions, where the naphthyloxy group is introduced via a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N~5~-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N~5~-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.

    Industrial Applications: It may find use in the development of new catalysts, polymers, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N~5~-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the oxadiazole and naphthyloxy moieties.

    Naphthylacetic Acid Derivatives: These compounds contain the naphthyloxy group but differ in other structural aspects.

    Oxadiazole Derivatives: Compounds with the 1,2,4-oxadiazole ring but different substituents.

Uniqueness

3-(3,4-Dimethoxyphenyl)-N~5~-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of the dimethoxyphenyl, naphthyloxy, and oxadiazole moieties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-[(2-naphthalen-2-yloxyacetyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-32-20-10-8-18(14-21(20)33-2)23-28-25(35-29-23)24(31)27-12-11-26-22(30)15-34-19-9-7-16-5-3-4-6-17(16)13-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYANADQDSWYFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-DIMETHOXYPHENYL)-N~5~-(2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(3,4-DIMETHOXYPHENYL)-N~5~-(2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(3,4-DIMETHOXYPHENYL)-N~5~-(2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(3,4-DIMETHOXYPHENYL)-N~5~-(2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(3,4-DIMETHOXYPHENYL)-N~5~-(2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(3,4-DIMETHOXYPHENYL)-N~5~-(2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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